molecular formula C18H20N4O2 B12173267 N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide

N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide

Cat. No.: B12173267
M. Wt: 324.4 g/mol
InChI Key: JSDBWPKCCDSNEU-UHFFFAOYSA-N
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Description

N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, combines the indole moiety with a tetrahydrocyclopenta[c]pyrazole ring, making it a subject of interest in various fields of scientific research.

Preparation Methods

The synthesis of N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide involves multiple steps. The general synthetic route includes the formation of the indole moiety followed by the construction of the tetrahydrocyclopenta[c]pyrazole ring. Common reagents used in the synthesis include methoxyindole, ethylamine, and various catalysts to facilitate the cyclization reactions . Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity.

Chemical Reactions Analysis

N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide involves its interaction with specific molecular targets. The indole moiety allows the compound to bind to various receptors and enzymes, modulating their activity. This interaction can lead to the inhibition of certain pathways, such as those involved in inflammation or cancer cell proliferation . The exact molecular targets and pathways are still under investigation, but the compound’s ability to affect multiple biological processes makes it a promising candidate for therapeutic development.

Comparison with Similar Compounds

N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide can be compared to other indole derivatives such as:

The uniqueness of this compound lies in its combination of the indole and tetrahydrocyclopenta[c]pyrazole rings, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C18H20N4O2

Molecular Weight

324.4 g/mol

IUPAC Name

N-[2-(5-methoxyindol-1-yl)ethyl]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide

InChI

InChI=1S/C18H20N4O2/c1-24-13-5-6-16-12(11-13)7-9-22(16)10-8-19-18(23)17-14-3-2-4-15(14)20-21-17/h5-7,9,11H,2-4,8,10H2,1H3,(H,19,23)(H,20,21)

InChI Key

JSDBWPKCCDSNEU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)N(C=C2)CCNC(=O)C3=NNC4=C3CCC4

Origin of Product

United States

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